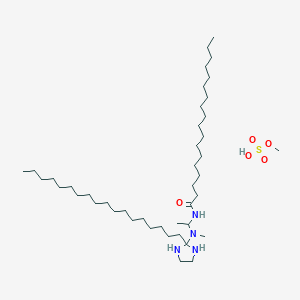
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is a complex organic compound with the molecular formula C42H86N4O.CH4O4S and a molecular weight of 775.27. This compound is known for its unique structure, which includes an imidazoline ring, stearylamido groups, and a methylsulfate moiety. It is primarily used in various industrial applications due to its surfactant properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate typically involves the reaction of stearylamine with ethylene oxide to form N-stearylamido ethylamine. This intermediate is then reacted with stearic acid to form N-stearylamido ethyl-2-stearyl imidazoline. Finally, the imidazoline compound is quaternized with methyl sulfate to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The final product is purified through crystallization or distillation processes.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imidazoline ring to an imidazolidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the imidazoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific pH, temperature, and solvent systems .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced imidazolidine compounds, and various substituted imidazolines, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate has a wide range of scientific research applications:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of cell membranes and protein interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, fabric softeners, and corrosion inhibitors
Mécanisme D'action
The mechanism of action of Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate involves its interaction with lipid bilayers and proteins. The compound’s amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can disrupt microbial cell membranes, leading to antimicrobial effects. Additionally, the compound can interact with proteins, affecting their structure and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N- [1- [Methyl (2-octadecyl-2-imidazolidinyl)amino]ethyl]octadecanamide methylsulfate
- N- (1- (methyl (2-octadecylimidazolidin-2-yl)amino)ethyl)stearamide, methyl hydrogen sulfate
Uniqueness
Methyl-1-stearylamido ethyl-2-stearyl imidazoline ammonium methylsulfate is unique due to its specific combination of stearylamido groups and imidazoline ring, which confer distinct surfactant properties and biological activities. Its ability to integrate into lipid bilayers and interact with proteins makes it particularly valuable in various applications.
Propriétés
Formule moléculaire |
C43H90N4O5S |
|---|---|
Poids moléculaire |
775.3 g/mol |
Nom IUPAC |
methyl hydrogen sulfate;N-[1-[methyl-(2-octadecylimidazolidin-2-yl)amino]ethyl]octadecanamide |
InChI |
InChI=1S/C42H86N4O.CH4O4S/c1-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(43-38-39-44-42)46(4)40(3)45-41(47)36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-2;1-5-6(2,3)4/h40,43-44H,5-39H2,1-4H3,(H,45,47);1H3,(H,2,3,4) |
Clé InChI |
FDQKJBBOQGAVQL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCCCC1(NCCN1)N(C)C(C)NC(=O)CCCCCCCCCCCCCCCCC.COS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















